1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride
Brand Name:
Vulcanchem
CAS No.:
13694-51-4
VCID:
VC20964309
InChI:
InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H
SMILES:
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl
Molecular Formula:
C19H24ClFN2O
Molecular Weight:
350.9 g/mol
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride
CAS No.: 13694-51-4
Cat. No.: VC20964309
Molecular Formula: C19H24ClFN2O
Molecular Weight: 350.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13694-51-4 |
|---|---|
| Molecular Formula | C19H24ClFN2O |
| Molecular Weight | 350.9 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-(2-methoxy-2-phenylethyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H |
| Standard InChI Key | YNGJZMZPWVGLEY-UHFFFAOYSA-N |
| SMILES | COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
| Canonical SMILES | COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator